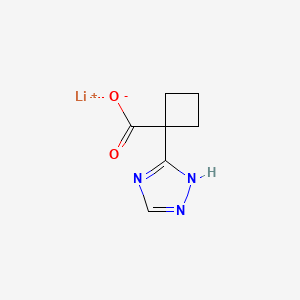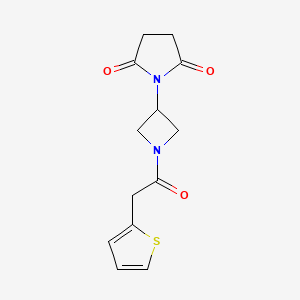
1-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several important functional groups and rings, including a thiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione ring . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The azetidin-2-one ring, a type of β-lactam, has been used as a versatile building block for the synthesis of amino acids, alkaloids, and toxoids . Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione ring. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The azetidine ring is a four-membered ring containing a nitrogen atom . The pyrrolidine-2,5-dione ring is a five-membered ring containing two carbonyl groups and a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
ACETYLENIC DIMERIZATION UNDER BASIC CONDITIONS : This study focused on the synthesis of amino acetylenic amide derivatives, including N-[4-(1-azeridinyl)-2-butynyl] pyrrolide-1,3-dione, N-[4-(1-azetidinyl)-2-butynyl] pyrrolidine-1,3-dione, and others. The research highlighted the dimerization of 2-(prop-2-yn-1-yl) pyrrolidine-1,3-dione and discussed the mechanism of dimerization and the expected Mannich product (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015).
Synthesis and Spectroscopic Studies : Research on heterocyclic compounds derived from 2-Chloro -1,8-Naphthyridine-3-Carbaldyhyd included the synthesis of azetidin-2-one derivatives and their antibacterial activity. This work demonstrated the potential of these compounds for developing new antibacterial agents (Fayyadh, 2018).
Biological Activities
Antibacterial and Antifungal Activities : A study on 4-thiazolidinones and 2-azetidinones derivatives from chalcone evaluated their antimicrobial activity against various bacterial and fungal strains, aiming to develop a novel class of antimicrobial agents (Patel & Patel, 2017).
Anticancer Activity : Another investigation focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their anticancer activity against various cancer cell lines. This study highlights the potential therapeutic applications of these compounds in cancer treatment (Kumar et al., 2013).
Anticonvulsant Properties
- N-Mannich Bases Derived from Pyrrolidine-2,5-dione : Research into new 1,3-substituted pyrrolidine-2,5-dione derivatives for potential anticonvulsant agents was conducted. The study identified compounds with significant activity in various models of seizures in mice, indicating their promise as new treatments for epilepsy (Rybka et al., 2017).
Orientations Futures
The future directions for research on this compound could include further exploration of its therapeutic properties, optimization of its synthesis, and investigation of its mechanism of action. Given the wide range of biological activities reported for thiophene and pyrrolidine-2,5-dione derivatives, this compound could potentially be a valuable lead molecule in the search for new drugs .
Propriétés
IUPAC Name |
1-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-11-3-4-12(17)15(11)9-7-14(8-9)13(18)6-10-2-1-5-19-10/h1-2,5,9H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERDCKIJAJAFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

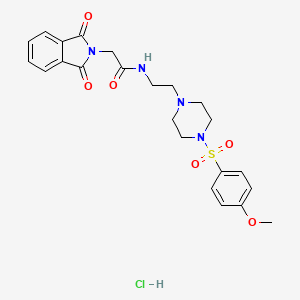
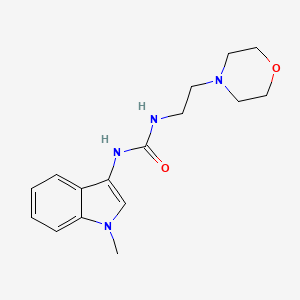

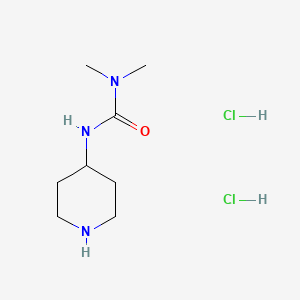
![Ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799165.png)
![N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2799166.png)
![3-[(1,3-Thiazol-2-yl)amino]propanoic acid](/img/structure/B2799167.png)



![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2799174.png)
![(2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B2799176.png)
